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Compound of Interest

Compound Name: 5-Oxohex-2-enoic acid
CAS No.: 143228-86-8
Cat. No.: B115892
Get Quote
. J

CAS Number: 143228-86-8 Molecular Formula:

Molecular Weight: 128.13 g/mol Primary Application: Metabolic Intermediate, Michael Acceptor
Building Block

Executive Summary

5-Oxohex-2-enoic acid is a bifunctional

-unsaturated

-keto carboxylic acid.[1] Its chemical utility is defined by two electrophilic sites: the conjugated
alkene (susceptible to Michael addition) and the ketone/carboxylic acid moieties.[1] While
valuable as a synthetic precursor, this high reactivity profile presents specific stability
challenges in solution. This guide provides a validated framework for solubilizing and stabilizing
the compound during experimental workflows.

Physicochemical Characterization

Understanding the fundamental properties of 5-Oxohex-2-enoic acid is a prerequisite for
solvent selection. The compound exhibits amphiphilic character due to the polar carboxylic acid
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tail and the lipophilic hydrocarbon backbone.

Value
Parameter . . Implications for Handling
(Experimental/Predicted)
lonized at physiological pH;
pKa (Acid) ~4.68 (Predicted) requires acidic mobile phases
for HPLC retention.
Moderate lipophilicity; good
membrane permeability
LogP 0.1-0.7

potential but high water

solubility.

H-Bond Donors

1 (Carboxylic -OH)

Capable of specific
interactions with polar protic

solvents.

H-Bond Acceptors

3 (C=0, -OH, C=0)

High solubility in DMSO and
alcohols.

Stereochemistry

(E)-isomer (Trans)

Thermodynamically more
stable than the (2)-isomer;

photo-isomerization is a risk.

Solubility Profiling

Solubility is not merely about dissolution; it is about maintaining chemical integrity in the

chosen medium. 5-Oxohex-2-enoic acid is generally soluble in polar organic solvents and

water, but "solubility” often masks "reactivity."

Solvent Compatibility Matrix

 Recommended Solvents: DMSO, Acetonitrile (ACN), Water (at acidic pH).

o Conditional Solvents: Ethanol, Methanol (Risk of esterification or Michael addition over

prolonged storage).
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e Incompatible Solvents: Pyridine, Primary Amines (Rapid degradation via Michael addition).

Table 2: Predicted Solubility & Suitability

Solvent Solubility Potential  Suitability Rating Technical Notes

Stable short-term;
acidic pH suppresses

Water (pH < 4) High (>10 mg/mL) High ionization and
potential

polymerization.

Ideal for stock

_ solutions; hygroscopic
Very High (>50 )
DMSO High nature of DMSO
mg/mL) )
requires storage

under inert gas.

Nucleophilic solvent;
potential for ethyl
) ) ester formation or
Ethanol High Medium -
solvent addition
across double bond

over time.

Aprotic and non-
. ) . nucleophilic; excellent
Acetonitrile High High ]
for analytical

standards.

Too non-polar;
Hexane Negligible Low unsuitable for stock

preparation.

Protocol 1: Saturation Shake-Flask Solubility
Determination

To be used when precise solubility data is required for a specific formulation.
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Preparation: Add excess 5-Oxohex-2-enoic acid solid (~20 mg) to 1 mL of the target solvent
in a glass vial.

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC (see
Section 5).

Calculation: Compare peak area against a known standard curve.

Stability Analysis & Degradation Mechanisms

The stability of 5-Oxohex-2-enoic acid is dictated by its electron-deficient double bond. The

primary degradation risks are Retro-Aldol cleavage and Michael Addition.

Mechanistic Risks

Retro-Aldol Reaction: In the presence of water and heat, the compound can cleave to form
smaller fragments (e.g., methyl ketone derivatives and glyoxylic acid). This is reversible but
equilibrium-driven.

Michael Addition: Nucleophiles (thiols, amines, water) attack the

-position.

Polymerization: Concentrated solutions can undergo radical polymerization at the alkene.

Diagram 1: Degradation Pathways

The following diagram illustrates the critical degradation nodes for 5-Oxohex-2-enoic acid.
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Click to download full resolution via product page

Caption: Primary degradation pathways including retro-aldol cleavage and nucleophilic attack.

Stability Recommendations

e Solid State: Store at -20°C or 2-8°C under desiccant. Stable for >1 year if protected from
moisture.

e Solution State:
o DMSO Stocks: Stable at -20°C for 3-6 months.

o Aqueous Solutions: Prepare fresh. Half-life estimated at <48 hours at room temperature
due to hydration equilibrium.

o pH Sensitivity: Avoid pH > 8.0. Basic conditions accelerate retro-aldol cleavage and
Michael addition.

Analytical Method Development

To monitor stability, a specific Reverse-Phase HPLC method is required. Standard UV
detection is suitable due to the conjugated system (

nm).

Protocol 2: Stability-Indicating HPLC Method
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System: HPLC with UV/Vis or PDA detector. Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
3.5 um, 4.6 x 100 mm. Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic form,
improves peak shape). Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient:

0-2 min: 5% B (Isocratic hold for polar impurities)

2-10 min: 5%

95% B (Linear gradient)

10-12 min: 95% B (Wash)

12-15 min: 5% B (Re-equilibration) Flow Rate: 1.0 mL/min. Detection: 210 nm
(Carbonyl/Alkene absorption). Injection Volume: 5-10 pL.

Validation Criteria:
o Retention Time: Expect elution around 4-6 minutes depending on dead volume.

e Peak Purity: Use PDA to ensure no co-eluting degradation products (e.g., hydration
products) hide under the main peak.

Experimental Workflow: Stability Testing

This workflow ensures that the compound remains viable during biological or chemical assays.
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Caption: Recommended workflow for preparing and validating 5-Oxohex-2-enoic acid
solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. benchchem.com [benchchem.com]
e 2. 5-Oxohex-2-enoic acid | C6H803 | CID 21614069 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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